EIDD-1723

Solubility Formulation Prodrug Design

EIDD-1723 is a water-soluble neurosteroid prodrug designed to overcome the poor solubility and formulation challenges of native progesterone in traumatic brain injury (TBI) research. With >100-fold higher aqueous solubility than progesterone, it enables rapid, vehicle-free intramuscular injection for acute neuroprotection studies. Key attributes: 1) Rapidly converts to active metabolite EIDD-036, a high-affinity progesterone receptor ligand that crosses the blood-brain barrier. 2) Validated in rodent TBI models at 10 mg/kg i.m. to significantly reduce cerebral edema and improve motor, sensory, and cognitive recovery. 3) Serves as a benchmark reference for phosphate prodrug strategies and next-generation neurosteroid development.

Molecular Formula C22H32NNa2O6P
Molecular Weight 483.4 g/mol
CAS No. 1659302-89-2
Cat. No. B607283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEIDD-1723
CAS1659302-89-2
SynonymsEIDD-1723;  EIDD 1723;  EIDD1723; 
Molecular FormulaC22H32NNa2O6P
Molecular Weight483.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H34NO6P.2Na/c1-14(23-28-13-29-30(25,26)27)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3;;/h12,17-20H,4-11,13H2,1-3H3,(H2,25,26,27);;/q;2*+1/p-2/b23-14+;;/t17-,18+,19-,20-,21-,22+;;/m0../s1
InChIKeySXDGHAWSHQZKQM-ZZSMYOISSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EIDD-1723 for Traumatic Brain Injury Research: Compound Identity, Class, and Procurement Baseline


EIDD-1723 (CAS 1659302-89-2), also known as EPRX-01723, is a synthetic, water-soluble analog of progesterone and a neurosteroid developed for potential treatment of traumatic brain injury (TBI) [1]. The compound serves as a phosphate prodrug that is rapidly converted in vivo to its active metabolite, EIDD-036, a C-20 oxime of progesterone that binds to the progesterone receptor with high affinity and crosses the blood-brain barrier [2][3]. Its molecular formula is C22H32NNa2O6P with a molecular weight of approximately 483.4 g/mol [4]. The compound remains in preclinical development and is not yet approved for clinical use, positioning it as a research tool for neuroprotection studies and prodrug development programs.

Why EIDD-1723 Cannot Be Substituted with Other Progesterone Analogs or Prodrugs in TBI Research


Substituting EIDD-1723 with native progesterone or alternative water-soluble analogs introduces critical experimental and translational liabilities. Native progesterone (PROG) exhibits extremely poor aqueous solubility (<10 μg/mL) and is hydrophobic, making it unsuitable for rapid, field-ready intramuscular administration without complex, time-consuming formulation [1]. The active metabolite EIDD-036, while a potent neuroprotectant, suffers from poor water solubility that renders it impractical for acute injection following TBI [2]. Newer-generation pH-responsive prodrugs (e.g., compound 13l) have been developed and demonstrate improved exposure profiles, but they represent chemically distinct entities with different activation kinetics and have not been validated in the same extensive behavioral and morphological models as EIDD-1723 [3]. Therefore, each compound's solubility, conversion rate, and in vivo efficacy profile are unique, precluding generic substitution without risking data inconsistency and translational failure.

EIDD-1723 Quantitative Evidence Guide: Head-to-Head Comparisons for Scientific Procurement


Aqueous Solubility: EIDD-1723 vs. Native Progesterone (PROG)

EIDD-1723 demonstrates a >100-fold increase in aqueous solubility compared to native progesterone (PROG). In a direct physicochemical comparison, EIDD-1723 exhibited >104-fold higher aqueous solubility than nPROG [1][2]. This dramatic improvement eliminates the need for complex, time-consuming solubilization steps and enables rapid, field-ready intramuscular administration.

Solubility Formulation Prodrug Design

Cerebral Edema Reduction: EIDD-1723 vs. Native Progesterone in TBI Rat Model

In a rat model of bilateral cortical impact injury, EIDD-1723 significantly reduced cerebral edema at 24 hours post-injury, performing as well as, or better than, an equivalent 10 mg/kg intramuscular dose of native progesterone (PROG) [1]. Edema reduction is a critical acute endpoint for neuroprotective interventions following TBI.

Neuroprotection Traumatic Brain Injury Edema

Functional Recovery: Motor, Sensory, and Cognitive Outcomes vs. Native Progesterone

In the same rat TBI study, EIDD-1723 improved recovery from motor, sensory, and spatial learning deficits as well as, or better than, native progesterone (PROG) [1]. Behavioral tests included grip strength, sensory neglect, and Morris water maze latency, with assessments at 4, 9, and 21 days post-injury [1]. These outcomes reflect clinically relevant functional endpoints.

Functional Recovery Behavioral Neuroscience TBI

Prodrug Conversion and BBB Penetration: EIDD-1723 vs. Active Metabolite EIDD-036

EIDD-1723 serves as a water-soluble prodrug that is rapidly converted in vivo to the active metabolite EIDD-036, a C-20 oxime of progesterone with high affinity for the progesterone receptor (IC50 = 171 nM) [1]. Pharmacokinetic analysis in rats after a single intramuscular injection revealed first-order elimination kinetics and confirmed that the metabolite crosses the blood-brain barrier [1]. In contrast, EIDD-036 itself suffers from poor water solubility, rendering it unsuitable for rapid acute administration [2].

Pharmacokinetics Prodrug Activation Blood-Brain Barrier

Primary Research and Industrial Applications for EIDD-1723 in TBI and Prodrug Development


Preclinical Neuroprotection Studies in Acute Traumatic Brain Injury (TBI)

EIDD-1723 is specifically validated for use in rodent models of TBI to evaluate acute neuroprotection. The compound's high aqueous solubility allows for rapid intramuscular injection without the need for solubilizing vehicles (e.g., cyclodextrins or lipids), which themselves can confound injury outcomes [1]. Researchers can reliably replicate the published dosing regimen of 10 mg/kg i.m. at 1, 6, and 24 hours post-injury followed by daily maintenance doses, as described in Wali et al. (2016), to assess cerebral edema, lesion size, and functional recovery [1].

Prodrug Design and Pharmacokinetic Studies

EIDD-1723 serves as a benchmark reference compound for studying phosphate prodrug strategies aimed at delivering poorly soluble neurosteroids. Its rapid conversion to the active metabolite EIDD-036, which exhibits first-order elimination kinetics and blood-brain barrier penetration, provides a validated comparator for evaluating next-generation prodrugs, such as the pH-responsive compound 13l reported to yield a twofold increase in active metabolite exposure [2][3]. Procurement of EIDD-1723 enables direct, side-by-side assessment of new prodrug candidates in terms of solubility, conversion rate, and in vivo efficacy.

Comparative Pharmacology with Native Progesterone and Other Analogs

EIDD-1723 is uniquely suited for studies requiring direct comparison of neuroprotective efficacy versus native progesterone (PROG) without the confounding variable of solubility-limited formulation. The compound has been shown in head-to-head experiments to achieve comparable or better reduction of cerebral edema and improvement in motor, sensory, and cognitive recovery when dosed at the same 10 mg/kg i.m. level [1]. This allows researchers to isolate the pharmacological effects of progesterone receptor modulation from the practical barriers of PROG administration, making EIDD-1723 an essential tool for clarifying the therapeutic potential of neurosteroids in TBI.

Field-Ready Formulation Development for Emergency Use

The >100-fold aqueous solubility advantage of EIDD-1723 over native progesterone directly supports the development of pre-filled, stable, injectable formulations suitable for emergency field deployment (e.g., military or civilian first response) [1][2]. This characteristic reduces the time between injury and treatment initiation, a critical variable in TBI outcomes. Industrial researchers developing point-of-injury therapeutics can utilize EIDD-1723 as a positive control or as a lead compound to optimize lyophilized or ready-to-use injectable formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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